Cliotide T7
Description
Overview of Cyclotides as a Class of Macrocyclic Peptides
Cyclotides represent a fascinating and expanding family of proteins found in certain plants. researchgate.net These mini-proteins, typically composed of 28 to 37 amino acids, are distinguished by their unique head-to-tail cyclized peptide backbone. uq.edu.aunih.gov This circular structure is further stabilized by a knotted arrangement of three disulfide bonds, forming a cyclic cystine knot (CCK) motif. researchgate.netuq.edu.aunih.gov This intricate architecture, featuring six conserved cysteine residues, confers exceptional stability to cyclotides, making them resistant to thermal, chemical, and enzymatic degradation. uq.edu.auresearchgate.netnih.gov
Initially discovered in plants from the Rubiaceae (coffee) and Violaceae (violet) families, cyclotides have since been identified in the Cucurbitaceae (squash), Solanaceae, and Fabaceae families. uq.edu.aunih.govresearchgate.net They are believed to function primarily as plant defense agents, particularly against insect pests. nih.gov Their inherent stability and tolerance for sequence variation have made them attractive scaffolds for drug design and other biotechnological applications. researchgate.netnih.govntu.edu.sg
Discovery and Initial Characterization of Cliotides from Clitoria ternatea
The butterfly pea plant, Clitoria ternatea, a member of the Fabaceae family, has emerged as a prolific source of cyclotides, which are specifically named "cliotides". researchgate.netuq.edu.au This plant is currently the only known species within the Fabaceae family to produce this diverse suite of over 70 cyclotides. uq.edu.au The discovery of cyclotides in C. ternatea in 2011 was significant, as it expanded the known distribution of these peptides to a new plant family. researchgate.netnih.gov
Initial investigations into the heat-stable and cysteine-rich peptide fractions of C. ternatea led to the identification of a panel of 15 cliotides, with 12 being novel sequences at the time (cliotides T1-T12). nih.govresearchgate.net Through rigorous analysis, including sequence homology, disulfide connectivity mapping, and functional assays, researchers unequivocally confirmed that these peptides were indeed cyclotides. nih.govresearchgate.net Further studies revealed that cliotides are distributed throughout various tissues of the plant, including the flowers, seeds, leaves, and even the root nodules. nih.govresearchgate.net
A key finding in the characterization of cliotides was the elucidation of their genetic origin. Unlike cyclotide precursors in other plant families, those in C. ternatea were found to be chimeric. They consist of a domain from albumin-1, a protein typically found in legumes, and a cyclotide domain. nih.gov This unique genetic arrangement suggests a distinct evolutionary pathway and biosynthetic processing mechanism for cyclotides in the Fabaceae family. nih.govnih.gov The enzyme responsible for the crucial cyclization step in C. ternatea is known as butelase-1, an asparaginyl endopeptidase that has garnered interest for its high efficiency in peptide ligation. researchgate.netnih.gov
Significance of Cliotide T7 within the Cyclotide Family
Among the numerous cliotides identified from Clitoria ternatea, this compound stands out for several reasons. It is a member of the "bracelet" subfamily of cyclotides and has been the subject of various biochemical and preclinical investigations. xiahepublishing.comacs.org One of the unique aspects of this compound lies in its genetic blueprint; the gene encoding this compound lacks an intron, a characteristic it shares with cyclotide genes from the Violaceae family, suggesting a possible intron loss event during its evolution. nih.govresearchgate.netntu.edu.sg
This compound has demonstrated notable biological activities. It exhibits antimicrobial properties, particularly against Gram-negative bacteria like Escherichia coli. uq.edu.auresearchgate.net Furthermore, preclinical studies have highlighted its cytotoxic effects against certain cancer cell lines. For instance, it has shown activity against the A549 lung cancer cell line. researchgate.netsci-hub.se This has led to further exploration of its potential as a chemosensitizing agent, where it could enhance the efficacy of existing cancer therapies. spandidos-publications.com The combination of its unique genetic makeup and its demonstrated bioactivities makes this compound a significant subject of ongoing research within the broader cyclotide family.
Research Avenues and Translational Potential of this compound (Pre-clinical Focus)
The distinctive properties of this compound have opened up several avenues for preclinical research. Its potent cytotoxic activity against cancer cells has spurred investigations into its potential as an anticancer agent. researchgate.netresearchgate.net Studies have explored its efficacy against various cancer cell lines, including paclitaxel-resistant lung cancer cells, where it has shown promise as a chemosensitizing agent. spandidos-publications.comresearchgate.net The mechanism of its anticancer action is thought to be related to its ability to disrupt cell membranes. spandidos-publications.com
In addition to its anticancer potential, the antimicrobial and immunostimulating properties of this compound and other cationic cliotides are also areas of active investigation. uq.edu.auresearchgate.net Research has shown that these peptides can augment the secretion of various cytokines and chemokines in human monocytes, suggesting a role as potential immunomodulating therapeutics. researchgate.net The ability of cyclotides to act as scaffolds for drug design also presents a significant translational opportunity. nih.govxiahepublishing.com By grafting specific bioactive epitopes onto the stable cyclotide framework, it may be possible to develop novel peptide-based drugs with enhanced stability and efficacy. sci-hub.se
While the preclinical data for this compound is promising, it is important to note that significant research and development are required to translate these findings into clinical applications. nih.gov Further studies are needed to fully understand its mechanisms of action, optimize its therapeutic potential, and evaluate its safety profile in more complex biological systems.
Data Tables
Table 1: Overview of this compound
| Property | Description | Reference(s) |
| Name | This compound | nih.gov |
| Source | Clitoria ternatea (Butterfly Pea) | researchgate.netuq.edu.au |
| Peptide Family | Cyclotide | nih.govresearchgate.net |
| Subfamily | Bracelet | xiahepublishing.comacs.org |
| Amino Acid Sequence | GIPCGESCVFIPCTVTALLGCSCKDKVCYKN | nih.gov |
| Key Structural Feature | Cyclic cystine knot (CCK) motif | researchgate.netuq.edu.au |
| Genetic Feature | Gene lacks an intron | nih.govresearchgate.net |
Table 2: Investigated Preclinical Activities of this compound
| Activity | Cell Line / Organism | Finding | Reference(s) |
| Cytotoxicity | A549 (Lung Cancer) | Demonstrated cytotoxic effects with an IC50 value of 0.73 μM. | sci-hub.semdpi.com |
| Chemosensitization | A549/paclitaxel (Paclitaxel-resistant lung cancer) | Showed potential to enhance the efficacy of paclitaxel. | spandidos-publications.commdpi.com |
| Antimicrobial | Escherichia coli | Exhibited inhibitory activity. | uq.edu.auresearchgate.net |
| Immunostimulating | Human monocytes (as part of cationic cliotides) | Capable of augmenting the secretion of cytokines and chemokines. | researchgate.net |
Properties
bioactivity |
Cancer cells |
|---|---|
sequence |
GIPCGESCVFIPCTVTALLGCSCKDKVCYKN |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Cliotide T7
Primary Amino Acid Sequence Determination of Cliotide T7
The primary amino acid sequence of this compound has been determined through techniques such as enzymatic digestion followed by mass spectrometry. researchgate.net The sequence is as follows:
Table 1: Amino Acid Sequence of this compound
| G | I | P | C | G | E | S | C | V | F | I | P | C | T | V | T | A | L | L | G | C | S | C | K | D | K | V | C | Y | K |
Source: Nguyen et al., 2011; Poth et al., 2011a nih.gov
Disulfide Bond Connectivity and Cystine Knot Motif in this compound
A defining feature of this compound and all cyclotides is the cystine knot motif. ebi.ac.ukwikipedia.org This intricate structure is formed by three interlocking disulfide bonds. nih.gov In the cystine knot, two disulfide bonds and the connecting backbone segments create a ring, which is threaded by the third disulfide bond. The connectivity of these bonds in cyclotides follows a conserved pattern: CysI-CysIV, CysII-CysV, and CysIII-CysVI. xiahepublishing.comnih.gov This arrangement creates a highly stable and rigid core structure. wikipedia.org The cyclic nature of the backbone further enhances this stability, a feature that distinguishes cyclotides from other cystine knot-containing proteins. ebi.ac.uk
Characterization of the Cyclic Peptide Backbone of this compound
The backbone of this compound is cyclized, meaning the N-terminus and C-terminus of the peptide are joined by a peptide bond. nih.govresearchgate.net This head-to-tail cyclization is a hallmark of cyclotides and contributes significantly to their remarkable stability. ntu.edu.sgdoi.org The formation of this cyclic backbone is an enzymatic process that occurs post-translationally. windows.net In Clitoria ternatea, the enzyme responsible for this cyclization is a specialized asparaginyl endopeptidase. nih.gov The circular structure was confirmed experimentally for cliotides through enzymatic digestion with endoproteinase Glu-C, which resulted in a single linearized fragment, indicating a cyclic starting structure. researchgate.net
Conformational Dynamics of this compound in Solution
While the cystine knot provides a rigid core, studies on cyclotides suggest a degree of conformational flexibility in solution, particularly in the loop regions connecting the cysteine residues. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying the three-dimensional structure and dynamics of cyclotides in solution. windows.net The constrained and knotted structure of cyclotides makes them well-suited for NMR analysis as they tend to remain ordered in a solution state. windows.net This allows for detailed characterization of their solution conformations. While specific studies on the conformational dynamics of this compound are not extensively detailed in the provided results, the general principles of cyclotide dynamics would apply. These dynamics, including potential isomerization of certain peptide bonds, can influence the biological activity of the peptide. acs.org
Structural Analogues and Variants of this compound within Clitoria ternatea
Clitoria ternatea produces a diverse array of cyclotides in addition to this compound. xiahepublishing.comdoi.org These variants exhibit differences in their amino acid sequences, particularly within the loop regions between the conserved cysteine residues. nih.gov Some of the other cliotides identified in this plant include Cliotide T1, T2, T3, T4, T10, T12, T15, T16, T19, and T20. xiahepublishing.comacs.orgresearchgate.net These variations in sequence can lead to differences in their biological activities. uq.edu.au
Table 2: Examples of Cliotides from Clitoria ternatea
| Cliotide | Subfamily |
|---|---|
| Cliotide T1 | Bracelet |
| Cliotide T2 | Möbius |
| Cliotide T3 | Möbius |
| This compound | Bracelet |
| Cliotide T10 | Bracelet |
| Cliotide T12 | Bracelet |
| Cliotide T15 | Möbius |
| Cliotide T16 | Hybrid |
Source: Various, including xiahepublishing.comacs.org
This compound (Bracelet Subfamily) vs. Möbius Subfamily Cyclotides
Cyclotides are broadly classified into two main subfamilies: the "bracelet" and the "Möbius" subfamilies. ebi.ac.uknih.gov this compound belongs to the bracelet subfamily. xiahepublishing.comwindows.net The key structural difference between these two subfamilies lies in loop 5, the region between CysV and CysVI. nih.gov
Bracelet cyclotides , like this compound, have a standard peptide bond in this loop. nih.gov They constitute the larger of the two main subfamilies. xiahepublishing.com
Möbius cyclotides contain a cis-proline residue in loop 5. nih.gov This cis-proline induces a 180° twist in the peptide backbone, giving it a Möbius topology. ebi.ac.uknih.gov
Compound Names Mentioned
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Cliotide T1 |
| Cliotide T2 |
| Cliotide T3 |
| Cliotide T4 |
| This compound |
| Cliotide T10 |
| Cliotide T12 |
| Cliotide T15 |
| Cliotide T16 |
| Cliotide T19 |
| Cliotide T20 |
| Cysteine |
| Proline |
| Endoproteinase Glu-C |
Biosynthesis and Genetic Basis of Cliotide T7
Post-Translational Processing and Cyclization of Cliotide T7
After the chimeric precursor protein is synthesized, it undergoes a series of modifications to release and cyclize the this compound peptide. This process is crucial for forming the final, biologically active molecule.
The key enzyme responsible for the cyclization of cliotides is an asparaginyl endopeptidase (AEP) known as butelase-1. nih.govresearchgate.net Discovered in Clitoria ternatea, butelase-1 is a highly efficient peptide ligase that catalyzes the head-to-tail cyclization of the peptide backbone. nih.govacs.org This enzyme is recognized as the fastest known peptide ligase, making it a subject of significant interest for biotechnological applications in peptide and protein engineering. nih.govcardiff.ac.ukrsc.org The cyclization process is dependent on the presence of specific amino acid residues at the C-terminus of the cyclotide domain within the precursor protein. nih.govntu.edu.sg Butelase-1 specifically recognizes and cleaves after a conserved asparagine (Asn) or, less frequently, an aspartic acid (Asp) residue. nih.govxiahepublishing.comwindows.net
The biogenesis of this compound culminates in a head-to-tail ligation reaction catalyzed by butelase-1. nih.govnih.gov The process begins with the enzyme recognizing and cleaving the peptide bond immediately following a conserved asparagine (Asn) residue at the C-terminus of the linear this compound precursor. nih.gov This cleavage results in the formation of a reactive acyl-enzyme intermediate. nih.gov Subsequently, the N-terminal amino group of the same peptide attacks this intermediate, leading to the formation of a new peptide bond that joins the N- and C-termini. nih.gov This intramolecular reaction, favored by the proximity of the peptide ends, results in the cyclized structure of this compound, while the flanking propeptides are released. nih.govntu.edu.sg This enzymatic cyclization is remarkably efficient and is essential for producing the stable, cyclic structure characteristic of cyclotides. acs.orgresearchgate.net
Role of Asparaginyl Endopeptidase (Butelase-1) in this compound Cyclization
Regulation of this compound Expression in Clitoria ternatea
The production of this compound is not uniform throughout the plant; its expression is regulated and varies between different tissues and under different conditions. Cliotides, including T1 through T12, have been found in all plant tissues examined, such as flowers, seeds, and nodules. nih.govnih.govresearchgate.net However, the relative abundance of specific cliotides can differ significantly between tissues. For example, cliotides T2 and T3 are highly expressed in flowers and pods, while T8, T9, and T10 are predominant in seeds. nih.gov
Some cliotides, like T1 and T4, are expressed in all tissues, suggesting they may have a general, or "housekeeping," role in the plant's defense systems. nih.gov The expression of cyclotides in C. ternatea is also influenced by external factors and developmental stages. Studies have shown that cyclotide expression is significantly upregulated in response to plant defense hormones like jasmonate, ethylene, and salicylic (B10762653) acid. uq.edu.au Furthermore, cyclotide peptide and transcript levels are notably lower in older, senescent leaves compared to young leaves. uq.edu.auuq.edu.au This indicates that the plant's developmental stage and response to environmental stress play a crucial role in regulating the biosynthesis of these defense peptides. uq.edu.aurcsb.org
Tissue-Specific Expression Patterns of this compound
The distribution of this compound within Clitoria ternatea is not uniform; instead, it exhibits a distinct tissue-specific expression pattern. Analysis of various plant parts has revealed the presence of this compound, along with other cyclotides, in the leaves, flowers, and seeds. nih.gov
Mass spectrometry profiling of different tissues from C. ternatea, including flowers, stems, shoots, roots, leaves, seeds, pods, and nodules, has shown that each tissue possesses a unique profile of cliotides, both in terms of the number and the abundance of these peptides. nih.govresearchgate.net While some cliotides are highly abundant in specific tissues—for instance, cliotides T2 and T3 dominate in flowers and pods—others, like this compound, are found in multiple organs. nih.govresearchgate.net
Specifically, this compound, which is also known as Cter R, has been identified in the leaf, flower, and seed tissues of the butterfly pea. nih.gov This widespread distribution across different tissues suggests that this compound may play a fundamental role in the plant's defense mechanisms. researchgate.net While it may not be the most abundant cyclotide in any single tissue, its presence across various parts of the plant underscores its importance.
A detailed analysis of crude extracts from pods, stems, leaves, flowers, and roots through liquid chromatography-mass spectrometry (LC-MS) has confirmed this tissue-specific variation. diva-portal.org The ion chromatograms revealed an assortment of cyclotides, with some molecular masses being detected in certain tissues but not in others. diva-portal.org
Below is an interactive data table summarizing the tissue-specific localization of this compound and other related compounds in Clitoria ternatea.
| Compound | Pods | Stems | Leaves | Flowers | Roots | Seeds |
| This compound (Cter R) | ✓ | ✓ | ✓ | |||
| Cliotide T1 | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Cliotide T2 | ✓ | ✓ | ||||
| Cliotide T3 | ✓ | ✓ | ||||
| Cliotide T4 | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Cliotide T8 | ✓ | |||||
| Cliotide T9 | ✓ | |||||
| Cliotide T10 | ✓ | |||||
| Cter M | ✓ | ✓ | ✓ |
Table 1: Tissue-Specific Distribution of Various Cliotides in Clitoria ternatea. A checkmark (✓) indicates the presence of the compound in the respective tissue based on available research findings. nih.govresearchgate.netdiva-portal.org
Environmental and Developmental Factors Influencing this compound Abundance
The production and accumulation of cyclotides, including this compound, are influenced by both developmental and environmental factors. As with many plant secondary metabolites, the expression of these peptides can be modulated in response to the plant's growth stage and external stimuli.
A significant developmental factor affecting cyclotide abundance is leaf senescence. Research has demonstrated that the expression levels of both cyclotide peptides and their corresponding transcripts are markedly lower in senescent (aging) leaves compared to young, developing leaves. uq.edu.au This finding has practical implications, suggesting that the timing of harvest is crucial for obtaining the maximum yield of cyclotides. uq.edu.au While this has been observed for the broader class of cyclotides in C. ternatea, it is reasonable to infer that this compound abundance follows a similar developmental pattern.
Environmental conditions are also known to play a role in the regulation of cyclotide profiles in plants. diva-portal.org Factors such as geographical location can influence the suite of cyclotides expressed by a particular plant species. diva-portal.org However, specific studies detailing the direct impact of environmental stressors such as light intensity, temperature fluctuations, or nutrient availability on the abundance of this compound in C. ternatea are not extensively documented in the current body of research. It is understood that as part of the plant's defense mechanism, the expression of cyclotides is likely to be influenced by biotic and abiotic stresses, but further research is needed to elucidate the specific environmental triggers for this compound production.
The table below outlines the known developmental factors affecting this compound abundance.
| Factor | Influence on Cliotide Abundance |
| Leaf Age (Developmental Stage) | Significantly lower peptide and transcript expression in senescent leaves compared to young leaves. uq.edu.au |
Table 2: Developmental Factors Influencing Cliotide Abundance in Clitoria ternatea.
Molecular Mechanisms of Action of Cliotide T7
Interactions with Biological Membranes
The bioactivity of Cliotide T7 is fundamentally linked to its ability to physically interact with the lipid bilayers of target cells. xiahepublishing.comwindows.net Like other members of the bracelet and Möbius cyclotide subfamilies, this compound contains lipid-binding domains that facilitate its association with biological membranes. uq.edu.au This interaction is a critical first step in its cytotoxic and antimicrobial effects. uq.edu.auuq.edu.au The process involves an initial electrostatic attraction followed by insertion into the membrane core. uq.edu.au
Following initial binding, this compound is believed to induce membrane disruption. uq.edu.au The general mechanism for cyclotides involves the aggregation of peptide molecules on or within the membrane to form pores, which leads to the leakage of cellular contents and ultimately cell death. nih.govuq.edu.auresearchgate.net Studies based on atomic force microscopy (AFM) on a group of cliotides including T7 suggest a bactericidal activity that acts by disrupting the bacterial outer membrane. uq.edu.au While the precise architecture of these pores is not defined for T7 specifically, research on other cyclotides postulates the formation of multimeric pore complexes. nih.govacs.orgresearchgate.net This membrane permeabilization is a common cytotoxic mechanism observed among cyclotides. uq.edu.au
A defining feature of cyclotides that is crucial for their activity is their amphipathic nature, where distinct patches of hydrophobic and hydrophilic amino acid residues are exposed on the molecular surface. nih.govacs.orgresearchgate.net This structural characteristic is shared with many conventional antimicrobial peptides and is directly implicated in their efficacy. nih.govacs.org The bracelet subfamily of cyclotides, which includes this compound, possesses a hydrophobic face and a bioactive face. uq.edu.au The hydrophobic patch is understood to interact with the hydrophobic acyl chains within the core of the lipid membrane, facilitating the peptide's insertion. uq.edu.au This amphipathicity is essential for the peptide's ability to bind to and disrupt the membrane integrity of target organisms. xiahepublishing.comwindows.net
The lytic activity of cyclotides is not uniform across all membrane types and is significantly influenced by the specific lipid composition of the target membrane. nih.govacs.orgresearchgate.net A strong correlation has been demonstrated between the bioactivity of bracelet and Möbius cyclotides and their ability to selectively bind to membranes containing phosphatidylethanolamine (B1630911) (PE) phospholipids. uq.edu.auresearchgate.net In silico simulations and experimental data for other bracelet cyclotides show that charged residues interact with the head groups of PE, while hydrophobic residues insert deeply into the lipid layer. acs.orgresearchgate.net Conversely, the presence of certain lipids, such as cholesterol, is known to decrease the activity of cyclotides by increasing the packing density and rigidity of the membrane, which hinders peptide insertion and subsequent lysis. nih.govacs.orgresearchgate.net
Interactive Table: Effect of Lipid Composition on Cyclotide Activity
| Membrane Component | Effect on Activity | Mechanism | Source(s) |
|---|---|---|---|
| Phosphatidylethanolamine (PE) | Enhances Activity | Provides a selective binding target for bracelet and Möbius cyclotides, facilitating membrane permeabilization. | uq.edu.auacs.orgresearchgate.net |
| Negatively Charged Lipids | Enhances Binding | Promotes initial electrostatic attraction of the cationic peptide to the membrane surface. | nih.govuq.edu.au |
| Cholesterol | Decreases Activity | Increases lipid packing and membrane rigidity, raising the energy required for peptide insertion and pore formation. | nih.govacs.orgresearchgate.net |
Role of Amphipathicity in this compound Activity
Cellular Permeability and Internalization Mechanisms of this compound
Beyond surface-level membrane disruption, cyclotides are capable of crossing cell membranes to access intracellular sites. uq.edu.aunih.gov For bracelet cyclotides like this compound, the ability to penetrate cells is closely linked to their interaction with membrane lipids, particularly PE. uq.edu.auacs.orgresearchgate.net Internalization can occur through various mechanisms, including direct translocation across the membrane or via endocytic pathways such as macropinocytosis. uq.edu.auacs.orgresearchgate.net The specific pathway is likely dependent on peptide concentration and cell type. At high concentrations, membrane disruption is the dominant effect, while at lower concentrations, cellular entry may occur. uq.edu.au
Modulation of Intracellular Pathways by this compound
Once inside a cell, cyclotides have the potential to modulate intracellular activities. This compound is a cationic peptide, and studies have shown that cationic cliotides can act as immunostimulating agents. wikipedia.org At a concentration of 1 μM, these peptides have been observed to augment the secretion of a variety of cytokines and chemokines, including TNF-α and various interleukins, in both resting and stimulated human monocytes. wikipedia.org This demonstrates an ability to modulate key intracellular signaling pathways related to the immune response. wikipedia.org Furthermore, the inherent stability and cell-penetrating ability of the cyclotide scaffold make it a candidate for engineering peptides that can target intracellular protein-protein interactions. uq.edu.au
Specific Molecular Targets of this compound (e.g., enzymes, receptors)
The primary molecular target for the cytotoxic activity of this compound and related bracelet cyclotides is the biological membrane itself, rather than a specific protein receptor. uq.edu.audbaasp.org The mechanism is based on a direct, physical interaction with lipid components, leading to a loss of membrane integrity. xiahepublishing.comwindows.net This is supported by findings that a mirror-image version of a cyclotide, composed of D-amino acids instead of the natural L-amino acids, retains its membrane-disrupting activity, which would not be expected if it relied on a stereospecific protein receptor. uq.edu.au The selectivity for certain cell types is therefore largely determined by the lipid composition of the outer membrane, with a preference for PE-rich membranes. uq.edu.auresearchgate.net While some cyclotides have been noted to interact with specific receptors, such as G-coupled receptors for those with uterotonic activity, the main cytotoxic function of this compound is attributed to lipid bilayer disruption. xiahepublishing.com
Pre Clinical Investigations and Bioactivity of Cliotide T7
In vitro Cytotoxicity Profiling of Cliotide T7
Activity against Various Cancer Cell Lines (e.g., HeLa, A549)
This compound has demonstrated cytotoxic effects against various cancer cell lines. mdpi.comsci-hub.seencyclopedia.pubresearchgate.net Notably, its activity against the human lung carcinoma cell line A549 has been documented, with a reported half-maximal inhibitory concentration (IC50) of 0.73 µM. xiahepublishing.comsci-hub.se It has also shown cytotoxicity against the A549/paclitaxel-resistant cell line with an IC50 value between 0.45 and 7.92 µM. mdpi.comencyclopedia.pub Other cliotides, such as T2, T4, T10, and T12, also exhibit cytotoxic effects on the A549 cell line. researchgate.netresearchgate.net
The cytotoxic potential of cliotides extends to other cancer cell lines as well. For instance, cliotides T1 and T3 have shown activity against HeLa cells. researchgate.netresearchgate.net
Table 1: In vitro Cytotoxicity of this compound and Related Compounds
| Compound/Extract | Cell Line | IC50 (µM) |
| This compound | A549 | 0.73 xiahepublishing.comsci-hub.se |
| This compound | A549/paclitaxel | 0.45 - 7.92 mdpi.comencyclopedia.pub |
| Cliotide T2 | A549 | 7.59 sci-hub.se |
| Cliotide T4 | A549 | 0.21 sci-hub.se |
| Cliotide T10 | A549 | 0.70 sci-hub.se |
| Cliotide T12 | A549 | 0.78 sci-hub.se |
| Cliotide T1 | HeLa | 0.6 researchgate.netresearchgate.net |
| Cliotide T3 | HeLa | 2.0 researchgate.netresearchgate.net |
Comparison with Other Cyclotides and Anticancer Agents
This compound's cytotoxic potency is comparable to, and in some cases greater than, other members of the cliotide family. For instance, while Cliotide T2 is less potent against A549 cells (IC50 of 7.59 µM), Cliotide T4 is more potent (IC50 of 0.21 µM). sci-hub.se Cliotides T10 and T12 show similar potency to this compound against this cell line. sci-hub.se
When compared to other cyclotides from different plant sources, the activity of this compound is within the range of reported values. For example, various cycloviolacins have demonstrated potent anticancer activity, with IC50 values in the low micromolar to nanomolar range against different cell lines.
Mechanisms of Selective Cytotoxicity towards Cancer Cells
The selective cytotoxicity of cyclotides like this compound towards cancer cells is thought to be linked to differences in the composition and properties of cancer cell membranes compared to normal cells. sci-hub.se Cancer cell membranes often have a higher content of negatively charged phospholipids, such as phosphatidylserine, on their outer leaflet. sci-hub.se The positive net charge of many cyclotides, including this compound, is believed to facilitate electrostatic interactions with these anionic components of cancer cell membranes. sci-hub.se This interaction can lead to membrane permeabilization and subsequent cell death. uq.edu.au The cytotoxic activity of some cliotides has been positively correlated with their net positive charge, suggesting that membrane disruption is a key mechanism. sci-hub.se
Antimicrobial Activities of this compound
Antibacterial Spectrum (e.g., E. coli, Gram-negative bacteria)
This compound has demonstrated notable antibacterial activity, particularly against Gram-negative bacteria. researchgate.netresearchgate.net It has shown substantial efficacy against Escherichia coli. researchgate.netresearchgate.netresearchgate.net One study reported that this compound exhibited antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 3.1 µM under low salt conditions and 16 µM in high salt conditions. uq.edu.auresearchgate.net Other cliotides, such as T15, T19, and T20, have also been identified as potent agents against E. coli. researchgate.net In contrast, this compound was found to be ineffective against the Gram-positive bacterium Staphylococcus aureus. researchgate.net The antibacterial activity of some cyclotides is known to be diminished in high salt conditions. xiahepublishing.com
Table 2: Antibacterial Spectrum of this compound and Related Compounds against E. coli
| Compound | MIC (µM) - Low Salt | MIC (µM) - High Salt |
| This compound | 3.1 uq.edu.auresearchgate.net | 16 uq.edu.auresearchgate.net |
| Cliotide T15 | 0.5 uq.edu.au | 2.5 researchgate.net |
| Cliotide T16 | 2.4 uq.edu.au | >2.5 uq.edu.au |
| Cliotide T19 | Potent researchgate.net | - |
| Cliotide T20 | Potent researchgate.net | - |
Antifungal Activities
While extensive data on the specific antifungal activity of this compound is limited, cyclotides as a class are known to possess antifungal properties. nih.gov The proposed mechanism for their antifungal action is similar to their antibacterial and cytotoxic effects, involving the disruption of fungal cell membranes. nih.gov This leads to pore formation and leakage of cellular contents, ultimately resulting in cell death. nih.gov
Nematicidal Activity
Cyclotides, as a class, have demonstrated notable nematicidal properties, particularly against the model nematode Caenorhabditis elegans. wikipedia.orgnih.gov The primary mechanisms of action involve both ingestion of the peptides and direct exposure. nih.govacs.org Upon ingestion, cyclotides can cause significant internal damage by disrupting the pharynx and intestines of the nematode larvae. nih.govacs.org Direct contact with the larvae can lead to the formation of membrane blebs, further contributing to their nematicidal effect. nih.govacs.org
The effectiveness of this activity appears to be linked to the peptide's origin within the plant. Cyclotides isolated from the roots and seeds of plants, tissues that are in direct contact with the soil, tend to exhibit higher potency against soil-dwelling nematodes like C. elegans. wikipedia.org While specific studies quantifying the nematicidal efficacy of this compound alone are not extensively detailed, its classification as a cyclotide implicates it as having potential nematicidal properties, a characteristic function of this peptide family in plant defense. nih.govresearchgate.netresearchgate.net
Immunomodulatory Effects of this compound
This compound is part of a group of cationic cliotides that possess significant immunostimulating activity. wikipedia.orgresearchgate.netresearchgate.net These peptides have been shown to modulate the response of key immune cells, specifically human monocytes. wikipedia.orgresearchgate.net This activity suggests that beyond direct antimicrobial or cytotoxic effects, this compound can influence the host's innate immune system.
A prominent immunomodulatory effect of cationic cliotides, including T7, is their ability to enhance the secretion of various cytokines and chemokines from human monocytes. wikipedia.orgresearchgate.net Studies have shown that at a concentration of 1 μM, these cliotides can augment secretion in both resting and lipopolysaccharide (LPS)-stimulated monocytes. wikipedia.orgresearchgate.net The upregulation of these signaling molecules is substantial, with some chemokines showing up to a 129-fold increase in secretion levels. wikipedia.orgresearchgate.net This potentiation of the immune response highlights the potential of these peptides as immunomodulating agents. researchgate.net
The table below summarizes the key cytokines and chemokines whose secretion is significantly increased in monocytes upon treatment with cationic cliotides. wikipedia.orgresearchgate.net
| Upregulated Cytokine/Chemokine | Target Cell / Function |
| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine |
| IL-8 (Interleukin-8) | Chemokine for neutrophil recruitment |
| RANTES (CCL5) | Chemoattractant for T-cells, eosinophils, basophils |
| MIP-1α (Macrophage Inflammatory Protein-1-alpha / CCL3) | Chemoattractant for various immune cells |
| MIP-1β (Macrophage Inflammatory Protein-1-beta / CCL4) | Chemoattractant for monocytes, lymphocytes |
| IP-10 (Interferon gamma-induced Protein 10 / CXCL10) | Chemoattractant for monocytes, T-cells, NK cells |
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
The biological activities of this compound and other cyclotides are intrinsically linked to their unique structural features. researchgate.net The cyclic cystine knot framework provides a stable scaffold that is tolerant to amino acid substitutions, making it an ideal template for drug design. nih.govsci-hub.se
Key SAR findings for cyclotides like this compound include:
Net Positive Charge: The cytotoxic activity of several cliotides, including T7, against the A549 lung cancer cell line has been positively correlated with the net positive charge of the peptide. sci-hub.se This suggests that electrostatic interactions are crucial for its mechanism of action, likely involving binding to negatively charged components on target cell membranes. sci-hub.se
Membrane Interaction: As a member of the bracelet subfamily, this compound's activity is highly dependent on its ability to bind to and disrupt cell membranes. uq.edu.au The amphipathic nature of cyclotides, with distinct hydrophobic and hydrophilic patches, facilitates their insertion into and permeabilization of lipid bilayers, a key mechanism for their cytotoxic and antimicrobial effects. uq.edu.auacs.orgwindows.net
In vivo Pre-clinical Animal Model Studies
While in vitro studies have established the bioactivity of this compound, in vivo data is necessary to evaluate its potential as a therapeutic agent.
Direct in vivo efficacy studies specifically for this compound in animal models such as xenografts are limited in the reviewed literature. However, studies on other cyclotides provide proof-of-concept for the anti-tumor potential of this peptide class. For example, the cyclotide DC3 successfully reduced tumor growth by up to 40% in a LNCap-based mouse xenograft model. sci-hub.se Another cyclotide, HB7, was shown to suppress tumor growth in a different xenograft model. xiahepublishing.com
The anti-tumor potential of this compound is supported by significant in vitro cytotoxicity data against various cancer cell lines. sci-hub.seencyclopedia.pubmdpi.comresearchgate.net
The table below presents the in vitro cytotoxic efficacy of this compound against human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference(s) |
| A549 | Lung Carcinoma | 0.73 | sci-hub.sewindows.netxiahepublishing.com |
| A549/paclitaxel | Paclitaxel-Resistant Lung Carcinoma | 0.45 to 7.92 | encyclopedia.pubmdpi.com |
These in vitro findings, demonstrating potent activity against both standard and drug-resistant lung cancer cells, underscore the need for future in vivo xenograft studies to confirm the anti-tumor efficacy of this compound. sci-hub.seencyclopedia.pubmdpi.com
Specific pharmacodynamic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal systems have not been extensively reported. However, the general properties of the cyclotide class offer insights into their expected in vivo behavior. Due to their cyclic backbone and interlocking disulfide bonds, cyclotides are exceptionally stable and resistant to degradation by proteases commonly found in blood serum. nih.gov This structural rigidity helps them overcome the short in vivo half-life typical of linear peptides. nih.gov Furthermore, cyclotides as a class have been shown to be orally active and capable of crossing cell membranes to reach intracellular targets in vivo, making them attractive scaffolds for drug development. nih.govsci-hub.se
Analytical and Bioanalytical Methodologies for Cliotide T7 Research
Extraction and Purification Strategies for Cliotide T7 from Plant Tissues
The initial step in studying this compound involves its extraction from Clitoria ternatea plant tissues. A common method begins with the heat extraction of plant material, often using boiling water, which takes advantage of the high thermal stability of cyclotides. nih.govresearchgate.net This process denatures many other proteins and cellular components, providing an initial purification step. researchgate.net The resulting aqueous extract contains a mixture of heat-stable peptides, including this compound. nih.govresearchgate.net
Further purification is typically achieved through a series of chromatographic steps. nih.gov The crude extract is first subjected to solid-phase extraction (SPE) to concentrate the peptides and remove non-peptide components. researchgate.net This is followed by reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating peptides based on their hydrophobicity. nih.govresearchgate.net A C18 column is frequently used for this purpose. nih.gov Preparative and semi-preparative HPLC are employed to isolate individual cliotides from the complex mixture. nih.gov The approximate yield for this compound has been reported to be around 50 mg from a larger scale extraction. nih.gov
Table 1: Overview of Extraction and Purification Steps for this compound
| Step | Description | Purpose |
| Heat Extraction | Plant tissues are boiled in water. nih.govresearchgate.net | To lyse cells and denature heat-labile proteins, providing an initial purification. researchgate.net |
| Centrifugation | The mixture is centrifuged to separate the soluble extract from solid debris. researchgate.net | To clarify the extract. |
| Solid-Phase Extraction (SPE) | The extract is passed through a solid-phase column. researchgate.net | To concentrate the peptides and remove salts and other impurities. researchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | The concentrated extract is separated on a C18 column using a gradient of acetonitrile (B52724) in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. nih.govlcms.cz | To separate this compound from other cliotides and peptides based on hydrophobicity. nih.govlcms.cz |
| Fraction Collection and Re-purification | Fractions corresponding to this compound are collected and may be subjected to further semi-preparative HPLC for higher purity. nih.gov | To obtain highly purified this compound for subsequent analysis. nih.gov |
High-Resolution Mass Spectrometry for this compound Characterization and Quantification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed characterization and quantification of this compound. uq.edu.au Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the precise molecular weight of the peptide. nih.govuq.edu.au This information is critical for confirming its identity and assessing its purity. nih.gov HRMS can also be used to profile the distribution of cliotides in different plant tissues, revealing that each tissue has a unique expression profile. nih.govresearchgate.net
LC-MS/MS for Sequence and Structural Elucidation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the amino acid sequence and obtaining structural information about this compound. xiahepublishing.comnih.gov In this method, the purified peptide is first subjected to enzymatic digestion to break it into smaller, linear fragments. nih.gov Enzymes like trypsin, chymotrypsin, or endoproteinase Glu-C are used for this purpose. nih.gov The resulting peptide fragments are then separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.govresearchgate.net
The MS/MS analysis involves selecting a specific peptide fragment (the precursor ion), fragmenting it further, and then analyzing the masses of the resulting product ions. researchgate.net The pattern of fragmentation provides information about the amino acid sequence of the original peptide fragment. nih.gov By using multiple enzymes and analyzing the overlapping peptide fragments, the complete primary sequence of the circular this compound can be determined. nih.gov This technique was instrumental in confirming the circular backbone of cliotides. researchgate.net
Chromatographic Techniques for this compound Analysis (e.g., HPLC, FPLC)
Chromatographic techniques are central to the analysis of this compound. As mentioned, reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for both purification and analytical assessment of purity. nih.govresearchgate.net The use of a C18 stationary phase and a mobile phase gradient of acetonitrile and water with trifluoroacetic acid (TFA) is a standard approach. nih.govlcms.cz
Fast protein liquid chromatography (FPLC) can also be employed, particularly for initial fractionation steps or when dealing with larger sample volumes. While specific applications of FPLC for this compound are less detailed in the available literature, it is a common technique for protein and peptide purification.
Table 2: Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase | Application |
| RP-HPLC | C18 nih.gov | Acetonitrile/Water with 0.05% TFA nih.gov | Purification, purity analysis, separation from other cliotides. nih.gov |
| FPLC | Ion-exchange, size-exclusion, or reversed-phase resins. | Various buffer systems. | Initial fractionation, purification. |
Spectroscopic Methods for Structural Analysis (e.g., NMR for 3D structure)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional (3D) structure of peptides like this compound in solution. xiahepublishing.comwindows.net The highly constrained and knotted structure of cyclotides makes them well-suited for NMR analysis as they tend to remain ordered in solution. xiahepublishing.comwindows.net NMR can provide detailed information about the conformation of the peptide backbone and the spatial arrangement of the amino acid side chains. xiahepublishing.com It is also a non-invasive method to help determine the positions of the cysteine residues that form the characteristic disulfide knot of cyclotides. xiahepublishing.comwindows.net
Development of Assays for Monitoring this compound Activity in Research Models
To understand the biological function of this compound, various assays are developed to monitor its activity. Given that many cyclotides exhibit antimicrobial properties, radial diffusion assays are commonly used to assess the activity of this compound against different bacterial strains, such as E. coli. nih.govuq.edu.au In these assays, the size of the zone of inhibition around a disk impregnated with the peptide is proportional to its antimicrobial activity. nih.gov
Other assays can be developed to investigate different potential bioactivities. For instance, cytotoxicity assays using cell lines like HeLa cells can be employed to determine if this compound has anti-cancer properties. nih.gov Furthermore, assays to study membrane permeabilization, a common mechanism of action for cyclotides, can provide insights into how this compound interacts with and disrupts cell membranes. acs.org
Applications of Cliotide T7 As a Research Scaffold and Biotechnological Tool
Cliotide T7 as a Scaffold for Peptide-Based Therapeutics (Pre-clinical Design)
The intrinsic stability of the cyclotide structure makes it a superior scaffold for developing peptide-based drugs. sci-hub.seresearchgate.net Peptides are often limited as therapeutic agents due to their susceptibility to breakdown in the body. researchgate.netxiahepublishing.com The rigid and constrained topology of cyclotides like this compound overcomes this limitation, providing a robust framework for engineering novel therapeutics. mdpi.commdpi.com This scaffold is highly tolerant of amino acid substitutions and insertions in its loops, allowing for the introduction of new biological activities without compromising the core structure. mdpi.comxiahepublishing.com This adaptability has made the cyclotide framework an ideal substrate for creating new diagnostic and therapeutic tools through molecular engineering. mdpi.com
The this compound scaffold can be engineered to target specific molecules, cells, or receptors. mdpi.com Its structure is amenable to chemical synthesis and modification, facilitating the design of drugs with high specificity. researchgate.netnih.gov By altering the amino acid sequences in the loops between the conserved cysteine residues, researchers can create variants that bind to specific biological targets, such as receptors on cancer cells. researchgate.netxiahepublishing.com This targeted approach aims to inhibit interactions, like those between a growth factor and its receptor, to halt disease progression. xiahepublishing.com The ability of some cyclotides to penetrate cells allows them to be engineered to modulate intracellular protein-protein interactions, which are often difficult to target with other types of drugs. mdpi.comnih.gov
Table 1: Reported Bioactivities of Selected Cliotides
| Cliotide | Organism | Target/Activity | IC50 / MIC (μM) |
|---|---|---|---|
| This compound | Escherichia coli | Antibacterial | 3.1 (low salt assay) |
| Cliotide T2 | A549 lung cancer cells | Cytotoxic | ~0.2 |
| Cliotide T4 | Klebsiella pneumoniae | Antibacterial | ~1 |
| Cliotide T19 | Escherichia coli | Antibacterial | Potent activity |
| Cliotide T20 | A549 lung cancer cells | Cytotoxic | 0.2 - 10 |
This table is interactive. Click on headers to sort. Source: researchgate.netresearchgate.net
Epitope Grafting onto this compound for Enhanced Bioactivity
Potential in Agricultural Applications (e.g., Bio-insecticides, Plant Defense Enhancement)
Cliotides are integral to the defense mechanisms of their host plants. xiahepublishing.comwindows.net In Clitoria ternatea, these peptides provide protection against pests. uq.edu.auresearchgate.net The potent insecticidal properties of cyclotides have been harnessed for agricultural use. uq.edu.auresearchgate.net An extract from C. ternatea, which contains a mixture of cyclotides including this compound, has been commercialized as an eco-friendly bio-insecticide in Australia called Sero-X®. uq.edu.aunih.govresearchgate.net This product has been shown to cause mortality in the larvae of pests like Helicoverpa armigera and deter feeding and egg-laying, without adversely affecting beneficial insects. nih.gov Studies have confirmed that the concentration of cyclotides in different plant tissues correlates with their protective function against pests and nematodes. researchgate.net
Use of Butelase-1 (this compound Biosynthesis Enzyme) in Biotechnological Applications
The biosynthesis of this compound and other cyclotides in C. ternatea is facilitated by a specific enzyme called Butelase-1. nih.govresearchgate.net Butelase-1 is an asparaginyl endopeptidase (AEP) that catalyzes the crucial head-to-tail cyclization of the linear peptide precursor. researchgate.netportlandpress.com It is recognized as the fastest and most efficient peptide ligase known, capable of cyclizing a wide range of peptide substrates. portlandpress.comntu.edu.sg This remarkable efficiency has made Butelase-1 a valuable tool in biotechnology and protein engineering. portlandpress.comntu.edu.sg It is used for the chemoenzymatic synthesis of various macrocyclic peptides and proteins, enabling the creation of novel compounds with enhanced stability and function for pharmaceutical and other applications. ntu.edu.sgacs.orggoogle.com The enzyme's ability to perform this ligation reaction irreversibly and with high yields makes it a superior alternative to other methods. google.com
Challenges and Future Directions in Cliotide T7 Research
Elucidating Undiscovered Mechanisms of Action for Cliotide T7
A primary challenge in this compound research is moving beyond the generalized understanding of cyclotide function to uncover its specific molecular interactions. The prevailing model for cyclotides involves membrane interaction and disruption, where their amphipathic nature allows them to penetrate and permeabilize cell membranes, leading to cell death. researchgate.netnih.govacs.org This is often mediated by binding to phosphatidylethanolamine (B1630911) lipids in the target membranes. acs.org
However, the precise mechanism for this compound remains to be fully detailed. Future research must focus on:
Target Specificity: Identifying if this compound preferentially interacts with specific membrane compositions, such as those of particular bacterial strains or cancer cell lines. While many cyclotides bind to dodecylphosphocholine (B1670865) (DPC) micelles, the nuances of this compound's binding partners are unknown. acs.org
Intracellular Targets: Investigating whether this compound's activity is solely confined to membrane disruption or if it can translocate across the membrane to interact with intracellular components, a capability observed in some other cyclotides. nih.gov Some cyclotides are known to function as protease inhibitors or target intracellular protein-protein interactions. nih.govresearchgate.net Whether this compound possesses such functions is a critical area for future study.
Pore Formation Dynamics: Characterizing the specific nature of any pores formed by this compound. It is believed that some cyclotides form multimeric pores, but the stoichiometry and structure of these complexes for this compound are yet to be determined. acs.org
Unraveling these specific mechanisms is essential for understanding its bioactivity and for the rational design of therapeutic analogs.
Expanding the Spectrum of Bioactivities and Therapeutic Potential of this compound
Initial studies have confirmed that this compound exhibits notable bioactivities. researchgate.net It has demonstrated substantial efficacy against Escherichia coli and cytotoxic effects against the A549 lung cancer cell line. researchgate.netmdpi.com However, this is likely only a fraction of its full potential. The broader cyclotide family displays a vast range of biological functions, including anti-HIV, antifungal, nematicidal, and insecticidal properties. nih.govxiahepublishing.com
A key future direction is the systematic screening of this compound against a wider array of targets. Research should aim to:
Explore Diverse Pathogens: Test its efficacy against other Gram-positive and Gram-negative bacteria, various fungal species, and parasites. researchgate.net
Investigate Antiviral Capabilities: Screen for activity against enveloped viruses, a known target for some cyclotides that disrupt the viral envelope. acs.org
Assess Broader Anticancer Activity: Evaluate its cytotoxicity against a comprehensive panel of cancer cell lines beyond lung cancer. researchgate.netsci-hub.se Cliotides from C. ternatea have been shown to act as chemosensitizers, reducing the resistance of cancer cells to drugs like paclitaxel, a potential role for this compound that warrants investigation. xiahepublishing.com
The following table summarizes the currently documented bioactivities of this compound, providing a foundation for future exploration.
| Bioactivity | Target Organism/Cell Line | Finding/Potency | Reference(s) |
| Antibacterial | Escherichia coli | Shows substantial efficacy | researchgate.net |
| Cytotoxic | A549 Lung Cancer Cell | IC₅₀ = 0.73 µM | xiahepublishing.com |
| Cytotoxic | A549/paclitaxel (resistant) | IC₅₀ = 0.45 µM | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Advancements in Synthetic Biology and Production of this compound
The natural production of cyclotides in plants is often inconsistent, making it an unreliable source for large-scale research and commercial application. acs.org The complex, knotted structure of this compound, featuring a cyclic backbone and three disulfide bonds, poses significant challenges for traditional chemical synthesis. nih.gov Therefore, advancements in synthetic biology are crucial for its sustainable production.
Future research should focus on:
Heterologous Expression Systems: Developing robust systems in microorganisms (like E. coli) or plants (like Nicotiana benthamiana) for recombinant production. uq.edu.au This involves overcoming challenges related to correct folding and cyclization in a non-native host. escholarship.org
Enzymatic Ligation: Leveraging the power of the asparaginyl endopeptidase responsible for cyclization in C. ternatea, butelase-1. nih.govresearchgate.net This enzyme is highly efficient and can be used for in vitro or in vivo cyclization of a linearly expressed precursor peptide, which is a promising avenue for scalable production. nih.gov
Cell-Free Synthesis: Exploring cell-free gene expression (CFE) systems. nih.gov These systems have been successfully used to produce complex proteins and could be adapted for the rapid synthesis and optimization of this compound, removing the constraints of a living host organism. escholarship.orgnih.gov
These approaches could provide a stable, scalable, and cost-effective supply of this compound for extensive research and development. escholarship.orgtelesisbio.com
Deeper Understanding of this compound Evolution and Diversity
Recent discoveries have revealed that the evolution of cliotides in the Fabaceae family is unique. nih.gov The gene for this compound is particularly interesting as it contains no introns, a feature more common to cyclotides from the Violaceae family, suggesting a possible intron loss event during its evolution. nih.govntu.edu.sgresearchgate.net
Furthermore, cliotide genes are natural chimeras, containing genetic elements from both Albumin-1 (A1) genes and cyclotide genes. nih.gov The cliotide precursor has a structure where the typical A1b domain has been replaced by the cyclotide domain. nih.gov This chimeric origin points to a novel evolutionary pathway for these defense peptides in plants.
Future research challenges include:
Tracing Evolutionary History: Conducting broader genomic and transcriptomic analyses across the Clitoria genus and related Fabaceae species to understand the origins and diversification of this chimeric gene structure.
Understanding "Fuzzy Splicing": Investigating the role of "fuzzy" biosynthetic processing, which can generate multiple peptide products from a single gene, greatly increasing the molecular diversity available for plant defense. ntu.edu.sg It is unknown to what extent this process contributes to variations of this compound.
Post-Translational Modifications (PTMs): Identifying the full range of PTMs, such as methylation and hexosylation, that may occur on this compound. nih.gov These modifications could significantly alter its bioactivity and stability, and their functions remain to be defined. nih.gov
Despite significant cyclotide diversity, the background genetic diversity among different C. ternatea accessions can be low, suggesting that cyclotide genes may be diversifying at a faster rate than the rest of the genome. uq.edu.au
Integration of Computational Modeling and In Silico Approaches for this compound Design
In silico research, using computer simulations to model biological systems, offers a powerful, cost-effective, and rapid way to accelerate research into this compound. nih.govpremier-research.com This approach can predict molecular interactions, optimize structures for enhanced activity, and guide laboratory experiments.
Future directions in this area include:
Molecular Docking and Dynamics: Using computational docking to predict how this compound binds to specific targets, such as bacterial porins or viral proteins. frontiersin.org Molecular dynamics simulations can then model the stability of these interactions and the process of membrane disruption over time. frontiersin.org
Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its bioactivity. This information can be used to design novel peptide analogs with improved potency or specificity.
Virtual Screening: Creating in silico libraries of modified this compound variants and screening them against databases of protein targets to discover new therapeutic applications before committing to expensive and time-consuming chemical synthesis. nih.gov
Predictive Modeling: Developing models to predict physicochemical properties, such as stability and permeability, to engineer next-generation peptides based on the this compound scaffold. frontiersin.org Such computational approaches are increasingly accepted as valid evidence in drug development pathways. nih.govdiaglobal.org
Exploring Synergistic Effects of this compound with Other Phytochemicals
Clitoria ternatea produces a rich array of phytochemicals, including anthocyanins and other flavonoids, in addition to its suite of over 70 cyclotides. uq.edu.aunih.gov An important and underexplored area is the potential for synergistic interactions between these compounds. nih.govresearchgate.net It is possible that the observed bioactivity of crude plant extracts is not due to a single compound but to the combined action of multiple components. nih.gov
Future research should focus on:
Combination Screening: Systematically testing this compound in combination with other major phytochemicals from C. ternatea, such as specific anthocyanins, to identify synergistic or antagonistic effects.
Chemosensitization Studies: Expanding on findings that C. ternatea extracts can sensitize resistant cancer cells to conventional chemotherapy. xiahepublishing.com Research is needed to determine if this compound is a key contributor to this effect and to elucidate the underlying mechanism when combined with drugs like paclitaxel.
Formulation with Natural Excipients: Investigating whether other phytochemicals from the plant can improve the stability or bioavailability of this compound in potential therapeutic formulations.
Exploring these synergies could lead to the development of more effective, multi-component therapies derived from a single natural source.
Q & A
Q. What experimental methodologies are recommended for determining the structural conformation of Cliotide T7?
Answer: this compound, as a cyclotide, can be structurally characterized using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Disulfide mapping via partial reduction and alkylation, followed by tryptic digestion and tandem mass spectrometry (MS/MS), is critical for identifying the cystine knot motif (e.g., as demonstrated for cliotide T2 in Fig. 5 and Table 1 of ). This approach resolves disulfide connectivity and confirms cyclotide-specific folding patterns .
Q. What standardized assays are used to evaluate the antimicrobial activity of this compound?
Answer: Minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) assays are standard. For Gram-negative bacteria like E. coli, broth microdilution methods are employed, with dose-response curves generated across serial dilutions (e.g., 0.6–8.0 µM for related cliotides, as in Table 2 of ). Synthetic antimicrobial peptides (e.g., D4R) serve as positive controls .
Q. How do tissue-specific expression profiles of this compound influence its functional analysis?
Answer: Tissue-specific expression is assessed via mass spectrometry (MS) profiling of plant organs (e.g., flowers, pods). Dominant cliotides in tissues (e.g., T2 and T3 in flowers, per Fig. 6 and supplemental Table S1 in ) suggest functional specialization. Quantitative MS identifies abundance variations, guiding hypotheses about ecological roles .
Q. What techniques confirm the presence of a cystine knot motif in this compound?
Answer: Reverse-phase HPLC coupled with MALDI-TOF-MS/MS analysis of partially reduced intermediates (e.g., 1SS and 2SS species) identifies disulfide bonds. For cliotide T2, this confirmed three disulfide bonds with a knotted topology (Fig. 5B–D in ). Similar workflows apply to T7 .
Q. How are MIC and IC50 values differentiated in evaluating this compound’s bioactivity?
Answer: MIC determines the lowest concentration inhibiting bacterial growth, while IC50 measures cytotoxicity in mammalian cells. For cliotides, sharp dose-response curves (e.g., IC50 = 0.6–8.0 µM in Table 2 of ) indicate potent, selective antimicrobial effects. Parallel assays using cell viability dyes (e.g., resazurin) minimize false positives .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s cytotoxicity and antimicrobial potency?
Answer: Contradictions may arise from assay conditions (e.g., bacterial strain variability, cell line sensitivity). Orthogonal validation using flow cytometry (for apoptosis) and time-kill kinetics (for antimicrobial duration) clarifies mechanisms. For example, cliotide T3’s moderate cytotoxicity (IC50 = 2.0 µM) versus T1’s potency (IC50 = 0.6 µM) suggests structural determinants of selectivity (Table 2, ) .
Q. What strategies optimize heterologous expression of this compound in recombinant systems?
Answer: Codon optimization for host organisms (e.g., E. coli or yeast) and fusion tags (e.g., thioredoxin) enhance solubility. Disulfide bond formation requires oxidative folding conditions, guided by cliotide T2’s stability under partial reduction (Fig. 5A in ). Post-translational cyclization via asparaginyl endopeptidases may improve yield .
Q. How should in vivo studies on this compound’s therapeutic potential be designed to address pharmacokinetic challenges?
Answer: Use PICOT frameworks to define:
- P (Population): Animal models (e.g., murine sepsis).
- I (Intervention): Dose range based on in vitro IC50 (e.g., 0.6–8.0 µM).
- C (Comparison): Standard antibiotics (e.g., ciprofloxacin).
- O (Outcome): Survival rates, bacterial load reduction.
- T (Time): Acute (24–72 hr) vs. chronic (7-day) endpoints. This aligns with , and 9 on PICOT-based hypothesis generation .
Q. What computational approaches elucidate structure-activity relationships (SAR) for this compound analogs?
Answer: Molecular dynamics simulations predict cyclic backbone flexibility, while alanine scanning identifies critical residues. For example, cliotide T1’s high potency (Table 2, ) correlates with hydrophobic surface area. Machine learning models trained on cyclotide databases (e.g., CyBase) can prioritize analogs for synthesis .
Q. How can interdisciplinary methods resolve discrepancies in this compound’s mechanism of action studies?
Answer: Integrate transcriptomics (bacterial gene expression profiling) and biophysical assays (membrane depolarization via DiSC3(5) dye). For cliotides, membrane disruption is hypothesized, but species-specific resistance (e.g., P. aeruginosa vs. E. coli) may require proteomic analysis of membrane protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
